Chemical structure and physical properties of 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane
Chemical structure and physical properties of 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane
An In-depth Technical Guide to 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane
Abstract
This technical guide provides a comprehensive overview of 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane, a key derivative of the bispidine scaffold. The bispidine core, a naturally occurring structural motif, is of significant interest in medicinal chemistry due to its interaction with various biological targets, including nicotinic acetylcholine receptors (nAChRs).[1][2] This document details the chemical structure, conformational analysis, physicochemical properties, synthesis, and applications of the title compound, tailored for researchers and professionals in drug development and chemical synthesis. We explore its role as a versatile building block and its utility in the generation of subtype-selective nAChR ligands and other biologically active molecules.[1][3]
Introduction to the Bispidine Scaffold
The 3,7-diazabicyclo[3.3.1]nonane skeleton, commonly known as bispidine, is a rigid bicyclic structure that serves as a valuable platform in medicinal chemistry and coordination chemistry.[4] Its derivatives are subjects of considerable interest for developing novel compounds targeting nAChRs, as well as antiarrhythmic drugs and opioid receptor ligands.[1] The conformational rigidity of the bispidine scaffold allows for the precise spatial orientation of substituents, making it an ideal template for designing ligands with high affinity and selectivity for specific receptor subtypes. The introduction of a benzyl group at the N-3 position yields 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane, a derivative that combines the structural features of the bispidine core with the steric and electronic properties of the benzyl moiety, often used as a protecting group or a key pharmacophoric element.
Chemical Structure and Conformational Analysis
Systematic Name: 3-benzyl-3,7-diazabicyclo[3.3.1]nonane CAS Number: 69407-32-5[5] Molecular Formula: C₁₄H₂₀N₂[5] Molecular Weight: 216.33 g/mol [5]
The structure consists of two fused piperidine rings. The bicyclo[3.3.1]nonane system can adopt several conformations, primarily the "double chair" (chair-chair, CC), "boat-chair" (BC), and "double twist" (TT).[6] For most 3,7-diazabicyclo[3.3.1]nonane derivatives, the chair-chair conformation is the most stable and preferred arrangement.[6][7][8] This conformation minimizes steric strain and provides a well-defined three-dimensional structure. The benzyl group attached to one of the nitrogen atoms can influence the conformational equilibrium and provides a site for further functionalization or interaction with biological targets. Computational studies on related di-substituted bispidines have shown that the chair-chair conformation is energetically optimal for the bicyclic skeleton.[6]
Physicochemical Properties
The physical and chemical properties of 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane are crucial for its application in synthesis and drug design. Below is a summary of its key properties.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂ | Sigma-Aldrich[5] |
| Molecular Weight | 216.33 | Sigma-Aldrich[5] |
| Physical Form | Powder | Sigma-Aldrich[5] |
| InChI Key | KAAITWOSDOCHEH-UHFFFAOYSA-N | Sigma-Aldrich[5] |
Note: Experimental data such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and may vary depending on the purity and salt form of the compound.
Synthesis and Characterization
The synthesis of 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane and its derivatives typically involves a double Mannich reaction, a powerful method for constructing the bispidine core.[1][8]
General Synthetic Approach
A common route involves the condensation of a 4-piperidone derivative, a primary amine (in this case, benzylamine), and formaldehyde (or paraformaldehyde).[1] For instance, the reaction of N-tert-butoxycarbonyl-4-piperidone (Boc-4-piperidone) with benzylamine and paraformaldehyde yields the corresponding N-benzyl-N'-Boc-bispidinone. Subsequent reduction of the ketone functionality (e.g., via a Wolff-Kishner reduction) and removal of the Boc protecting group would lead to the target compound.[1][7]
The benzyl group itself can be used as a protecting group for one of the nitrogens, which can be later removed via hydrogenolysis.[1]
Example Experimental Protocol: Synthesis of N-benzyl-N'-tboc-bispidinone
A precursor for many bispidine derivatives can be synthesized via a double Mannich reaction.[1]
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Reactants: tert-butyl 4-oxopiperidine carboxylate (1 equivalent), benzylamine (1 equivalent), and paraformaldehyde (2 equivalents).
-
Solvent: Typically a protic solvent like ethanol or methanol.
-
Procedure: The reactants are combined in the solvent and heated to reflux for several hours.
-
Work-up: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified, often by column chromatography, to yield the N-benzyl-N'-tboc-bispidinone product.[1]
-
Reduction: The resulting ketone can be reduced to the methylene group of the final bispidine scaffold using methods like the Wolff-Kishner reduction.[7][9]
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structure. The spectra of bispidine derivatives are complex due to the bicyclic system. However, the chair-chair conformation leads to distinct signals for axial and equatorial protons. The presence of the benzyl group is readily identified by characteristic aromatic signals (typically in the 7.2-7.4 ppm range in ¹H NMR) and the benzylic CH₂ signal.[1][8][10]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight and can offer insights into fragmentation patterns, further confirming the structure.
Below is a diagram illustrating a generalized synthetic workflow for bispidine derivatives.
Caption: Generalized workflow for the synthesis and characterization of bispidine derivatives.
Applications in Research and Drug Development
3-Benzyl-3,7-diazabicyclo[3.3.1]nonane is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.
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Nicotinic Acetylcholine Receptor (nAChR) Ligands: The bispidine scaffold is a known pharmacophore for nAChRs.[1][2] By modifying the substituents at the N-7 position, while keeping the N-3 benzyl group, libraries of compounds can be generated and screened for subtype-selective nAChR activity. Such selectivity is crucial for developing treatments for neurological disorders while minimizing side effects.[1]
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Coordination Chemistry: The two nitrogen atoms of the bispidine core can act as a bidentate ligand, forming stable complexes with transition metals.[4] These complexes have applications in catalysis. For example, a palladium complex of 3-benzyl-7-methyl-bispidine has been synthesized and examined for its catalytic performance in Heck and Suzuki reactions.[10]
-
Building Block for Novel Scaffolds: The compound serves as a versatile starting material. The secondary amine at the N-7 position is available for a wide range of chemical transformations, including acylation, alkylation, and sulfonylation, allowing for the creation of diverse chemical libraries for drug discovery.[1]
Conclusion
3-Benzyl-3,7-diazabicyclo[3.3.1]nonane is a compound of significant interest due to its rigid, conformationally defined structure and its utility as a synthetic intermediate. Its foundation on the medicinally relevant bispidine scaffold makes it a key building block in the design of selective nAChR ligands and other biologically active molecules. The synthetic accessibility via the Mannich reaction, coupled with the versatility of the benzyl group and the free secondary amine, ensures its continued importance in the fields of medicinal chemistry, organic synthesis, and materials science.
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